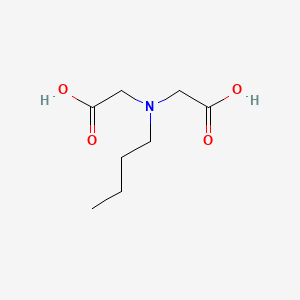
2,2'-(Butylazanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Butylazanediyl)diacetic acid is a chemical compound with the molecular formula C₈H₁₉NO₄. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butylazanediyl)diacetic acid typically involves the reaction of butylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Butylazanediyl)diacetic acid follows a similar synthetic route but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or distillation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Butylazanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-(Butylazanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.
Mécanisme D'action
The mechanism of action of 2,2’-(Butylazanediyl)diacetic acid involves the formation of stable chelate complexes with metal ions. The nitrogen and oxygen atoms in the molecule coordinate with the metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to 2,2’-(Butylazanediyl)diacetic acid.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
2,2’-(Butylazanediyl)diacetic acid is unique due to its specific structure, which provides a balance between stability and reactivity. Its butyl group offers hydrophobic characteristics, making it suitable for applications where both hydrophilic and hydrophobic interactions are required.
Propriétés
Numéro CAS |
33494-68-7 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-[butyl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9(5-7(10)11)6-8(12)13/h2-6H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
WWVBXWRCQNSAKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


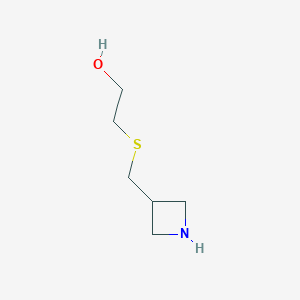
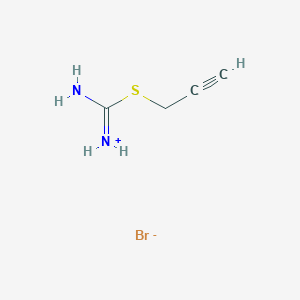
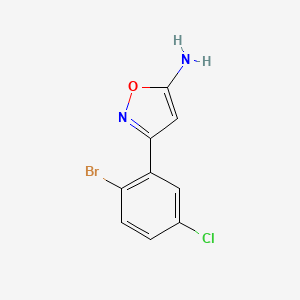
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
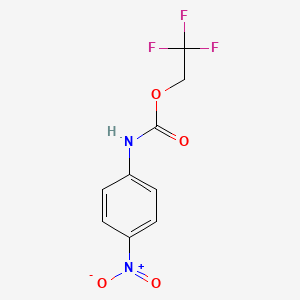
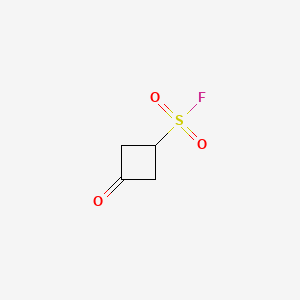
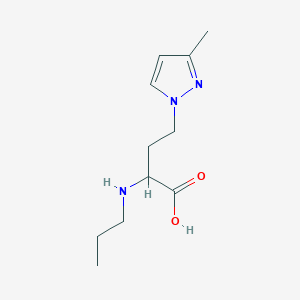

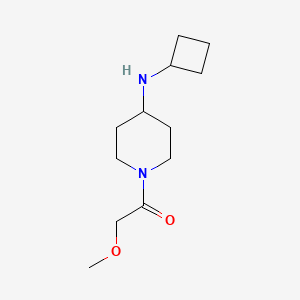

![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
